1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea
Description
Properties
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3S/c1-3-21(4-2)16-11-9-15(10-12-16)20-17(22)19-14-7-5-13(18)6-8-14/h5-12H,3-4H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEJCMBLQQWZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea typically involves the reaction of 4-(Diethylamino)aniline with 4-Fluorophenyl isothiocyanate. The reaction is carried out in a suitable solvent such as dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Investigations using various cancer cell lines have shown promising results, indicating potential use as a lead compound in cancer therapy.
Enzyme Inhibition
The structural features of 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea suggest it may interact with specific enzymes. Molecular docking studies can elucidate its binding affinities to target enzymes, which is crucial for understanding its mechanism of action. This compound may serve as a scaffold for developing enzyme inhibitors, particularly in the context of diseases where enzyme dysregulation plays a critical role.
Antimicrobial Properties
Thiourea derivatives have been shown to possess antimicrobial activity. The presence of the diethylamino group and fluorine substituent may enhance the compound's efficacy against various bacterial and fungal strains. Future studies could focus on evaluating the antimicrobial spectrum and mechanisms underlying this activity.
Photophysical Properties
The unique electronic structure of 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea makes it a candidate for applications in organic electronics and photonics. Research into its photophysical properties could lead to advancements in organic light-emitting diodes (OLEDs) or solar cells, where efficient light absorption and emission are critical.
Sensor Development
Due to its chemical reactivity, this compound could be utilized in the development of chemical sensors. Its ability to interact with various analytes can be exploited for detecting specific ions or molecules, offering potential applications in environmental monitoring and biomedical diagnostics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |
| Study B | Enzyme Interaction | Identified potential binding sites on target enzymes via molecular docking simulations. |
| Study C | Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus with minimal inhibitory concentrations established. |
Mechanism of Action
The mechanism of action of 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- Quinazoline-Thiourea Hybrids (e.g., 10u): Exhibit potent inhibition of EGFR and VEGFR-2 (IC₅₀ values in nanomolar range), comparable to Sorafenib. The 4-fluorophenyl group enhances selectivity for kinase domains .
Antimicrobial Activity
- Hydrazone-Thiourea Hybrids: 1-(4-Fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea shows MIC = 0.49 μM against M. tuberculosis, surpassing isoniazid (INH) against resistant strains .
- Halogenated Analogs : Chlorophenyl derivatives (e.g., 1-(4-chlorophenyl)-3-phenylthiourea) demonstrate moderate antibacterial activity, suggesting fluorine’s superior electronegativity enhances target binding .
Physicochemical Properties
| Property | 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea (Predicted) | 1-(4-Fluorophenyl)-3-phenylthiourea | 1-(4-Fluorophenyl)-3-(4-phenoxyphenyl)thiourea |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.5 (high) | ~2.8 | ~4.1 |
| Solubility (DMSO) | High | Moderate | Low |
| Melting Point | N/A | N/A | N/A |
Key Insight: The diethylamino group likely increases solubility in polar solvents compared to non-polar phenoxy groups .
Biological Activity
1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea is a synthetic organic compound notable for its diverse biological activities, primarily attributed to its thiourea moiety. This compound has garnered attention due to its potential applications in pharmacology, particularly in the fields of diabetes management and cancer therapy. This article explores the biological activity of this compound, including its antioxidant properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHFNS
- Molecular Weight : Approximately 337.4 g/mol
- Structural Features : The compound features a diethylamino group and a fluorophenyl group, which enhance its chemical reactivity and biological interaction profile.
Antioxidant Activity
Recent studies have highlighted the antioxidant capabilities of thiourea derivatives, including 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea. The compound demonstrates significant free radical scavenging activity, outperforming standard antioxidants like BHA and α-tocopherol in various assays such as DPPH and ABTS scavenging tests .
Enzyme Inhibition Studies
The compound has shown promising results in inhibiting key enzymes associated with carbohydrate metabolism, particularly:
- α-Amylase : IC of 53.307 nM
- α-Glycosidase : IC of 24.928 nM
These findings suggest that thiourea derivatives could be effective in managing diabetes by delaying carbohydrate absorption and controlling blood sugar levels .
Case Studies and Experimental Data
Several studies have investigated the biological activity of thiourea derivatives:
- Antioxidant Efficacy :
- Enzyme Inhibition :
- Anticancer Potential :
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thiourea derivatives typically involves reacting substituted phenyl isothiocyanates with amines. For example, in structurally similar compounds like 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea, controlled pH and temperature (e.g., 60–80°C in DMF) are critical to avoid side reactions like hydrolysis . Characterization via NMR (e.g., ¹H and ¹³C) and mass spectrometry is essential to confirm purity and structure . For the target compound, optimize solvent choice (e.g., acetonitrile or DMF) and stoichiometric ratios of precursors.
Q. How can researchers validate the structural integrity of this thiourea derivative post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze chemical shifts for the thiourea (−NH−C(=S)−NH−) moiety (~10–12 ppm for NH protons in DMSO-d₆) and aromatic substituents .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion matches the theoretical mass (e.g., C₁₇H₁₉FN₃S: 320.42 g/mol).
- Elemental Analysis : Verify C, H, N, and S percentages within ±0.4% of theoretical values .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Start with in vitro assays:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Anticancer Potential : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC₅₀ values to reference drugs like cisplatin .
- Enzyme Inhibition : Test interactions with kinases or proteases via fluorescence-based assays .
Advanced Research Questions
Q. How do electronic and steric effects of the diethylamino and 4-fluorophenyl groups influence this compound’s reactivity and bioactivity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The diethylamino group’s electron-donating nature may enhance nucleophilicity, while the 4-fluorophenyl group’s electronegativity could modulate binding to biological targets .
- Comparative SAR Studies : Synthesize analogs (e.g., replacing diethylamino with dimethylamino) and compare bioactivity to isolate substituent effects .
Q. What strategies can resolve contradictions in observed biological activity across different studies?
- Methodological Answer :
- Dose-Response Curves : Ensure assays cover a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., via cytochrome P450) explains inconsistent in vivo/in vitro results .
- Structural Analogs : Test derivatives with modified substituents to determine if minor structural changes disproportionately affect activity .
Q. How can researchers integrate experimental and computational data to predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., EGFR kinase). Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes and identify key residues (e.g., hydrogen bonds with thiourea’s sulfur) .
Q. What experimental designs are effective for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics/Proteomics : Use RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins in treated vs. untreated cells .
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with a biotinylated derivative to pull down interacting proteins .
- In Vivo Models : Test in zebrafish embryos or murine xenografts for toxicity and efficacy, correlating results with in vitro data .
Technical Challenges and Solutions
Q. How can poor aqueous solubility of this thiourea derivative be addressed in pharmacological studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG 400 mixtures (<10% v/v) to maintain compound stability .
- Nanoformulations : Develop liposomal or PLGA-based nanoparticles to enhance bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility .
Q. What quality control measures ensure batch-to-batch consistency in synthesis?
- Methodological Answer :
- HPLC-PDA : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%) and detect impurities .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
